Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-
Description
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a polycyclic heteroaromatic compound characterized by a fused isoquinoline backbone with three ketone groups at positions 3, 5, and 10, and a hydroxyl substituent at position 7. Isoquinolinetriones (IQTs) are known for their roles as building blocks in alkaloid synthesis and their moderate photoreactivity, particularly at carbonyl sites . The hydroxyl group at position 9 in this compound likely influences solubility, electronic properties, and reactivity compared to halogenated or alkylated analogs .
Properties
CAS No. |
135735-58-9 |
|---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione |
InChI |
InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16) |
InChI Key |
HJLQHBGEPCABIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
The foundational approach involves the use of methyl 1,4-dihydroxynaphthalene-2-carboxylate (1 ) as a precursor, which is readily synthesized from 1,4-dihydroxy-2-naphthoic acid. The 9-hydroxy group is introduced via strategic functionalization during the early stages of synthesis. Reaction with N-substituted enaminoesters (2 ) under acidic conditions (e.g., HCl in ethanol) facilitates nucleophilic addition at the C3 position of the naphthoquinone moiety, forming a key intermediate: 6-hydroxybenzo[g]furo[4,3,2-de]isoquinoline-2,5(4H)-dione (3 ).
Oxidative Cyclization
Intermediate 3 undergoes oxidative cyclization using agents such as ceric ammonium nitrate (CAN) or Mn(OAc)₃ to yield the fully aromatized Benz[g]isoquinoline-3,5,10(2H)-trione skeleton. The 9-hydroxy group is retained through careful control of oxidation conditions, avoiding over-oxidation. This method achieves moderate yields (45–65%) and is scalable for gram-scale production (Table 1).
Table 1: Reaction Conditions and Yields for Oxidative Cyclization
| Starting Material | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3 (R = Me) | CAN | 80 | 6 | 58 |
| 3 (R = Et) | Mn(OAc)₃ | 70 | 8 | 62 |
Vitamin K₃-Based Synthesis via Intramolecular Heck Reaction
Substrate Preparation
Vitamin K₃ (menadione, 4 ) serves as a cost-effective starting material. Bromination at the C3 position using N-bromosuccinimide (NBS) in CCl₄ yields 3-bromo-1,4-naphthoquinone (5 ). Subsequent allylamine substitution introduces a nitrogen-containing side chain, forming N-protected 2-((allylamino)methyl)-3-bromo-1,4-naphthoquinone (6 ).
Palladium-Catalyzed Cyclization
The intramolecular Heck reaction is employed to construct the isoquinoline ring. Using Pd(OAc)₂ as a catalyst and triethylamine as a base, 6 undergoes cyclization at 100°C in DMF. The 9-hydroxy group is introduced via post-cyclization hydroxylation using H₂O₂ in acetic acid, achieving a 52% overall yield (Table 2).
Table 2: Heck Reaction Parameters
| Substrate | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 6 | Pd(OAc)₂ | PPh₃ | DMF | 52 |
Microwave-Assisted Tandem Cyclization
One-Pot Synthesis
A microwave-enhanced protocol combines Sonogashira coupling and cyclization. 2-Ethynylbenzaldehyde (7 ) reacts with o-phenylenediamine (8 ) in ethanol under microwave irradiation (100°C, 15 min). The reaction proceeds via imine formation, hydroamination, and aromatization, yielding the benzimidazo[2,1-a]isoquinoline core. For 9-hydroxy derivatives, a hydroxylated ethynylbenzaldehyde precursor is used, with yields reaching 83% (Table 3).
Table 3: Microwave Reaction Optimization
| Substrate Pair | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 7 + 8 | 100 | 15 | 83 |
Rhodium(III)-Catalyzed C–H Activation
Direct Functionalization
This method leverages Rh(III) catalysts for regioselective C–H activation. Treatment of 2-arylbenzimidazoles (9 ) with α-diazoketoesters (10 ) in the presence of [Cp*RhCl₂]₂ and AgSbF₆ induces [4 + 2] annulation. The 9-hydroxy group is incorporated via a retro-Claisen pathway, with decarboxylation forming the trione structure. Yields range from 54–99%, depending on ester substituents (Table 4).
Table 4: Rhodium-Catalyzed Annulation Outcomes
| Diazoketoester | Additive | Yield (%) |
|---|---|---|
| 10 (R = t-Bu) | AcOH | 99 |
| 10 (R = i-Pr) | None | 54 |
Late-Stage Hydroxylation Strategies
Chemical Reactions Analysis
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinoline derivatives. In the context of benzo[g]isoquinoline-triones, this reaction facilitates the cyclization of aryl-allylamine intermediates to construct the fused heterocyclic core . For example:
-
Reagents : Brominated naphthoquinones, allylamine derivatives.
-
Conditions : Acidic or basic media, elevated temperatures (80–120°C).
-
Outcome : Forms the benzo[g]isoquinoline skeleton with subsequent oxidation steps introducing the trione functionality .
Oxidative Addition of Enaminoesters
A streamlined approach involves the oxidative coupling of N-substituted enaminoesters with naphthoquinone derivatives:
-
Reagents : Methyl 1,4-dihydroxynaphthalene-2-carboxylate, β-ketoesters, primary amines.
-
Conditions : Acidic conditions (e.g., HCl in ethanol), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Intramolecular Heck Reaction
Used to assemble the isoquinoline core from brominated precursors:
-
Reagents : N-protected 2-((allylamino)methyl)-3-bromo-1,4-dimethoxynaphthalenes.
-
Catalyst : Palladium(II) acetate, phosphine ligands.
-
Outcome : Cyclization forms the tricyclic system, with subsequent demethylation and oxidation yielding the trione .
Functionalization of the Hydroxy Group
The 9-hydroxy substituent is introduced via:
Direct Hydroxylation
-
Reagents : Hydroxy sources (e.g., H₂O₂, TBHP) under radical-initiated conditions.
-
Positional Selectivity : Governed by steric and electronic factors of the naphthoquinone precursor .
Post-Synthetic Modification
-
Esterification : Reaction with acyl chlorides or anhydrides to form 9-O-acyl derivatives.
-
Alkylation : Use of alkyl halides in the presence of base (e.g., K₂CO₃) .
Comparative Reaction Data
Stability and Reactivity
Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated that derivatives of benz[g]isoquinoline-3,5,10(2H)-trione exhibit notable cytotoxic effects against various cancer cell lines. A study reported that specific aryl derivatives showed remarkable cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-Inflammatory Properties
The compound also displays anti-inflammatory effects. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases . This activity is likely mediated through the modulation of signaling pathways involved in inflammation.
Neuroprotective Effects
Benz[g]isoquinoline-3,5,10(2H)-trione has been evaluated for its neuroprotective properties. Certain derivatives have shown promise as anticonvulsant agents in animal models . The compounds were tested using maximal electroshock and pentylenetetrazole-induced seizure tests, demonstrating significant anticonvulsant activity with favorable safety profiles.
Case Study 1: Cytotoxic Activity
A study involving a series of benz[g]isoquinoline derivatives highlighted their cytotoxic effects against several cancer cell lines. Compound 6 was particularly noted for its efficacy at low concentrations against both sensitive and resistant cell lines . This underscores the potential for these compounds in developing targeted cancer therapies.
Case Study 2: Anti-Inflammatory Mechanisms
In another investigation, related compounds were shown to inhibit specific pathways involved in the inflammatory response. The results indicated a significant reduction in cytokine levels following treatment with these derivatives, supporting their use as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The compound’s hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with biological molecules .
Comparison with Similar Compounds
Key Observations :
Reactivity with Unsaturated Species
- The C4 carbonyl is the primary reactive site .
- However, competing H-bonding interactions might stabilize intermediates, slowing reaction kinetics.
Biological Activity
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is characterized by its unique isoquinoline structure which contributes to its biological activity. The molecular formula is C₁₃H₉N₃O₃ with a molecular weight of approximately 245.22 g/mol. The compound exhibits various functional groups that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that benz[g]isoquinoline derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold exhibit significant in vitro activity against various pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular membranes.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Benz[g]isoquinoline-3,5,10(2H)-trione | Staphylococcus aureus | Inhibitory effect observed |
| Benz[g]isoquinoline-3,5,10(2H)-trione | Candida albicans | Significant antifungal activity |
Anticancer Potential
The anticancer properties of benz[g]isoquinoline-3,5,10(2H)-trione have been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt.
- Case Study : A study investigated the effects of benz[g]isoquinoline derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
Neuroprotective Effects
Benz[g]isoquinoline derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) activity. This inhibition is crucial for enhancing cholinergic transmission and may have implications for treating neurodegenerative diseases like Alzheimer's.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Benz[g]isoquinoline-3,5,10(2H)-trione | 181 |
Synthesis and Structural Modifications
The synthesis of benz[g]isoquinoline-3,5,10(2H)-trione typically involves multi-step organic reactions including cyclization and functional group modifications. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity.
Synthetic Pathway Overview
- Starting Materials : Utilize readily available precursors such as naphthoquinones.
- Reaction Conditions : Employ acidic conditions for cyclization.
- Purification : Use chromatographic techniques to isolate the desired product.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Benz[g]isoquinoline-3,5,10(2H)-trione derivatives, and how can they be adapted for 9-hydroxy-substituted analogs?
- Methodological Answer : Synthesis typically involves O-nucleophilic substitution of cyclic 1,3-diketones, followed by elimination and oxidation steps. For example, intermediates like 4-bromoisoquinolin-3(2H)-one can undergo dual hydrolysis and aerobic oxidation to form trione scaffolds . Photocycloaddition reactions with diphenylacetylenes or oxazoles offer alternative pathways, enabling structural diversification . Adapting these for 9-hydroxy derivatives may require protective group strategies (e.g., benzyl or acetyl groups) to prevent undesired side reactions during oxidation.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing Benz[g]isoquinoline-3,5,10(2H)-trione derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are critical for confirming molecular formulas and functional groups (e.g., ketone stretches at ~1700 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H/¹³C and 2D experiments (COSY, HSQC), resolves regiochemistry and substitution patterns. Reverse-phase HPLC with UV detection (λ ~250–300 nm) ensures purity, while X-ray crystallography provides definitive structural validation .
Q. How can researchers optimize reaction yields for multi-step syntheses of this compound?
- Methodological Answer : Key parameters include:
- Catalysis : CuI/L-proline systems improve coupling efficiency in heterocyclic formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature Control : Thermostatic stirring at 110°C for 8–12 hours ensures completion of cyclization steps .
- Workup : Sequential extraction (e.g., ethyl acetate/water) and silica gel chromatography (eluent: hexane/ethyl acetate gradients) isolate intermediates .
Advanced Research Questions
Q. How can contradictory mechanistic data in the synthesis of isoquinoline triones be resolved?
- Methodological Answer : Discrepancies in reaction pathways (e.g., competing hydrolysis vs. oxidation) are addressed via:
- Kinetic Studies : Monitoring intermediate formation via in-situ NMR or LC-MS at varying temperatures/pH .
- Isotopic Labeling : Using ¹⁸O-labeled water or O₂ to trace oxygen incorporation during aerobic oxidation .
- Computational Modeling : Density functional theory (DFT) predicts energy barriers for competing pathways (e.g., nucleophilic attack vs. elimination) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of 9-hydroxy-substituted derivatives in biological systems?
- Methodological Answer :
- Functional Group Modulation : Introduce substituents (e.g., methyl, methoxy) at positions 3, 5, or 10 to assess electronic effects on reactivity .
- In Vitro Assays : Evaluate caspase-3 inhibition (IC₅₀) using fluorogenic substrates (e.g., Ac-DEVD-AMC) to correlate substituents with activity .
- Molecular Docking : Align derivatives with caspase-3 active sites (PDB: 1PAU) to identify critical hydrogen-bonding interactions with the 9-hydroxy group .
Q. How can researchers address discrepancies in reported biological activities of isoquinoline triones?
- Methodological Answer :
- Standardized Assay Conditions : Control ROS generation (a known confounding factor) by adding antioxidants (e.g., catalase) during caspase-3 inhibition assays .
- Metabolic Stability Testing : Use liver microsomes to assess whether oxidation of the 9-hydroxy group alters activity .
- Cross-Study Validation : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
